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Compound of Interest

Compound Name:
2-Chloroisonicotinimidamide

hydrochloride

CAS No.: 82019-89-4

Cat. No.: B1523011

Get Quote

Executive Summary
2-Chloroisonicotinimidamide hydrochloride (also known as 2-chloro-4-amidinopyridine

hydrochloride) is a critical heterocyclic building block used extensively in the synthesis of serine

protease inhibitors (e.g., Factor Xa inhibitors like Betrixaban) and various antimicrobial agents.

[1][2][3] Its core utility lies in the amidine moiety, which serves as a electrophilic precursor for

cyclization into pyrimidines, imidazoles, and thiadiazoles, or as a basic pharmacophore

mimicking the arginine side chain in enzyme active sites.

This guide provides a validated protocol for its synthesis via the Pinner Reaction, detailed

stability data, and a standard operating procedure (SOP) for its downstream application in

heterocycle formation.
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Property Description

IUPAC Name
2-Chloropyridine-4-carboximidamide

hydrochloride

Common Name 2-Chloroisonicotinimidamide HCl

CAS Number 82019-89-4

Molecular Formula C₆H₆ClN₃[4] · HCl

Molecular Weight 192.05 g/mol (salt); 155.59 g/mol (free base)

Appearance White to off-white crystalline solid

Solubility
Soluble in water, methanol, DMSO; sparingly

soluble in ethanol; insoluble in DCM, hexanes.

Stability

Hygroscopic. Stable under inert atmosphere.

Hydrolyzes to 2-chloroisonicotinamide in moist

air.

Synthesis Protocol: The Modified Pinner Reaction
The most robust method for synthesizing 2-Chloroisonicotinimidamide HCl from 2-chloro-4-

cyanopyridine is the Pinner reaction. This two-step sequence avoids the use of hazardous

metal amides (e.g., LiHMDS) and directly yields the stable hydrochloride salt.

Reaction Scheme

2-Chloro-4-cyanopyridine
(Nitrile)

Step 1: Pinner Formation
(MeOH, HCl gas, 0°C)

 Activation Imidate Ester Intermediate
(Unstable)

Step 2: Ammonolysis
(NH3 in MeOH, RT)

 Substitution 2-Chloroisonicotinimidamide HCl
(Amidine Salt)

Click to download full resolution via product page

Figure 1: Step-wise synthesis via Pinner intermediate.

Detailed Methodology
Step 1: Formation of the Imidate Ester
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Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a gas inlet tube,

and a drying tube (CaCl₂). Flush with nitrogen.

Dissolution: Charge the flask with 2-chloro-4-cyanopyridine (10.0 g, 72.2 mmol) and

anhydrous Methanol (100 mL).

Critical Note: Methanol must be anhydrous (<0.05% water). Water will hydrolyze the

intermediate imidate to the methyl ester or amide.

Acidification: Cool the solution to 0°C using an ice/salt bath. Slowly bubble anhydrous HCl

gas into the solution for 30-45 minutes until saturation.

Alternative: If HCl gas is unavailable, add Acetyl Chloride (30 mL) dropwise to the

methanol at 0°C before adding the nitrile. This generates anhydrous HCl in situ.

Incubation: Seal the flask and store at 4°C (refrigerator) for 16–24 hours. A white precipitate

(the imidate hydrochloride) may form.

Step 2: Ammonolysis to Amidine
Preparation: If a heavy precipitate formed in Step 1, it can be isolated by rapid filtration under

nitrogen (highly hygroscopic) and resuspended in fresh anhydrous methanol. However, a

"one-pot" telescoping is standard.

Ammonia Addition: Cool the reaction mixture (or suspension) back to 0°C. Slowly add 7N

Ammonia in Methanol (30 mL, ~3 eq) or bubble anhydrous NH₃ gas until the solution is basic

(pH > 9).

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours.

Workup:

Concentrate the mixture under reduced pressure to dryness.

Resuspend the residue in cold Isopropanol (IPA) or Ethanol.

Filter the white solid.[5]
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Purification: Recrystallize from Ethanol/Ether if necessary to remove ammonium chloride

byproducts (NH₄Cl is less soluble in EtOH than the product).

Application Protocol: Cyclization to Pyrimidines
A primary application of this amidine is the synthesis of 2-substituted pyrimidines, a common

scaffold in kinase inhibitors.

Reaction Mechanism

2-Chloroisonicotinimidamide HCl

Pyridine-Pyrimidine Hybrid

 + Diketo + Base
Reflux, EtOH 

1,3-Dicarbonyl
(e.g., Acetylacetone)

Base (NaOEt or K2CO3)

Click to download full resolution via product page

Figure 2: Condensation with 1,3-dicarbonyls to form heterocyclic pharmacophores.

Protocol: Synthesis of 2-(2-chloropyridin-4-yl)-4,6-
dimethylpyrimidine

Reagents:

2-Chloroisonicotinimidamide HCl (1.0 eq)

Acetylacetone (1.1 eq)

Potassium Carbonate (2.5 eq) or Sodium Ethoxide (2.0 eq)

Solvent: Ethanol (Absolute)

Procedure:
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Combine the amidine salt and base in ethanol. Stir for 15 minutes to liberate the free

amidine base.

Add acetylacetone dropwise.

Heat to reflux (78°C) for 4–8 hours. Monitor by TLC (the amidine spot will disappear).

Cool to room temperature.[5] Pour into water.

Extract with Ethyl Acetate or filter the precipitate if the product is solid.

Troubleshooting & Optimization
Issue Probable Cause Corrective Action

Low Yield (Step 1) Water contamination in MeOH.

Distill MeOH over Mg or use

molecular sieves. Ensure HCl

gas is dry.

Product is Sticky/Oil
Presence of unreacted nitrile

or amide byproduct.

Triturate with cold diethyl ether

or acetone to induce

crystallization.

Hydrolysis to Amide Moisture ingress during Step 2.
Use a drying tube; ensure

ammonia source is anhydrous.

NH₄Cl Contamination Incomplete purification.

The product is soluble in hot

EtOH; NH₄Cl is not. Perform a

hot filtration.

References
Pinner Reaction Basics: Pinner, A. (1892). Die Imidoather und ihre Derivate. Oppenheim,
Berlin.

Synthesis of Amidinopyridines

Patent: "Biguanide derivatives and their rearrangement products for use in the treatment

of cancer."[6] WO/2019/076958 (Cited synthesis of 2-chloroisonicotinimidamide as

intermediate MTF-380).
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Patent: "1,2,4-Thiadiazol-5-ylpiperazine derivatives useful in the treatment of

neurodegenerative diseases."[7] AU2012280420B2. (Describes use of 2-

chloroisonicotinimidamide as starting material).

Chemical Properties: PubChem Compound Summary for CAS 82019-89-4.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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